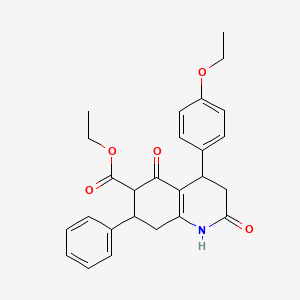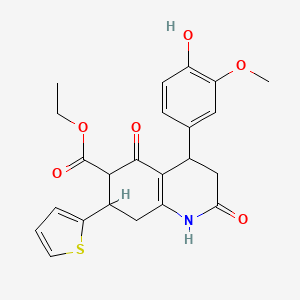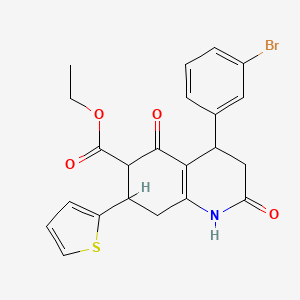![molecular formula C22H16N2O6S2 B4315816 4-[3-METHYL-5-OXO-4-((E)-1-{4-[(2-THIENYLCARBONYL)OXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONIC ACID](/img/structure/B4315816.png)
4-[3-METHYL-5-OXO-4-((E)-1-{4-[(2-THIENYLCARBONYL)OXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONIC ACID
Overview
Description
4-[3-METHYL-5-OXO-4-((E)-1-{4-[(2-THIENYLCARBONYL)OXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a thienylcarbonyl group, and a benzenesulfonic acid moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-METHYL-5-OXO-4-((E)-1-{4-[(2-THIENYLCARBONYL)OXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole with 4-[(2-thienylcarbonyl)oxy]benzaldehyde under basic conditions to form the benzylidene derivative. This intermediate is then reacted with benzenesulfonic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and improved scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[3-METHYL-5-OXO-4-((E)-1-{4-[(2-THIENYLCARBONYL)OXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-[3-METHYL-5-OXO-4-((E)-1-{4-[(2-THIENYLCARBONYL)OXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-[3-METHYL-5-OXO-4-((E)-1-{4-[(2-THIENYLCARBONYL)OXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The presence of the thienylcarbonyl group and the benzenesulfonic acid moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 4-(4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
Uniqueness
Compared to similar compounds, 4-[3-METHYL-5-OXO-4-((E)-1-{4-[(2-THIENYLCARBONYL)OXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONIC ACID is unique due to the presence of both the thienylcarbonyl group and the benzenesulfonic acid moiety. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[(4E)-3-methyl-5-oxo-4-[[4-(thiophene-2-carbonyloxy)phenyl]methylidene]pyrazol-1-yl]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6S2/c1-14-19(21(25)24(23-14)16-6-10-18(11-7-16)32(27,28)29)13-15-4-8-17(9-5-15)30-22(26)20-3-2-12-31-20/h2-13H,1H3,(H,27,28,29)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNSMEANMSZBHF-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=C(C=C4)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=C(C=C4)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE](/img/structure/B4315740.png)
![9-(1-adamantyl)-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B4315750.png)
![3-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE](/img/structure/B4315751.png)
![ethyl 5-amino-6-cyano-2-methyl-7-(5-methylthiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B4315755.png)
![6-METHYL-4-(3-METHYLTHIOPHEN-2-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE](/img/structure/B4315763.png)




![N-(3-fluorophenyl)-3-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)propanamide](/img/structure/B4315801.png)
![2-[(6-ETHOXY-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE](/img/structure/B4315820.png)
![3-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE](/img/structure/B4315826.png)
![4-HYDROXY-4,5,5-TRIMETHYL-3-{2-[7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}-1,3-OXAZOLAN-2-ONE](/img/structure/B4315827.png)
![12-chloro-2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,1'-cyclohexane]-5-one](/img/structure/B4315836.png)
